molecular formula C28H27NO8 B11226752 Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11226752
M. Wt: 505.5 g/mol
InChI Key: NZXPEPXWNNALMO-UHFFFAOYSA-N
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Description

Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a tetrahydroisoquinoline core, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Synthesis of the tetrahydroisoquinoline core: This involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone.

    Coupling of the benzo[d][1,3]dioxole and tetrahydroisoquinoline units: This step often involves a Friedel-Crafts acylation reaction.

    Esterification to form the benzoate ester: This can be done by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the tetrahydroisoquinoline core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of benzo[d][1,3]dioxole derivatives with biological targets.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The benzo[d][1,3]dioxole moiety could play a role in binding to these targets, while the tetrahydroisoquinoline core could modulate the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and are often studied for their neurological effects.

Uniqueness

Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to the combination of the benzo[d][1,3]dioxole moiety and the tetrahydroisoquinoline core, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C28H27NO8

Molecular Weight

505.5 g/mol

IUPAC Name

methyl 4-[[2-(1,3-benzodioxole-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H27NO8/c1-32-24-12-18-10-11-29(27(30)19-6-9-23-26(13-19)37-16-36-23)22(21(18)14-25(24)33-2)15-35-20-7-4-17(5-8-20)28(31)34-3/h4-9,12-14,22H,10-11,15-16H2,1-3H3

InChI Key

NZXPEPXWNNALMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC4=C(C=C3)OCO4)COC5=CC=C(C=C5)C(=O)OC)OC

Origin of Product

United States

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